molecular formula C18H11BrF3N5O2 B3496904 3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3496904
M. Wt: 466.2 g/mol
InChI Key: BFALWFGRSYSUEF-UHFFFAOYSA-N
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Description

3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, a pyridine ring, and a trifluoromethyl group. Its multifaceted structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine atom: Bromination is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the furan ring: This step involves a coupling reaction, often facilitated by a palladium catalyst.

    Incorporation of the trifluoromethyl group: This is typically done using a trifluoromethylating agent like trifluoromethyl iodide.

    Final coupling with 4-methylpyridine: This step completes the synthesis, often requiring a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions, often facilitated by a base such as sodium hydride.

    Coupling Reactions: The furan and pyridine rings can participate in coupling reactions, forming larger, more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its function. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar compounds to 3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include:

    3-(5-bromo-furan-2-yl)-1-pyridin-3-yl-propenone: This compound shares the bromofuran and pyridine components but differs in its overall structure.

    3-(5-(4-bromo-phenyl)-furan-2-yl)-2-cyano-acrylic acid: This compound includes a bromofuran and a cyano group, offering different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrF3N5O2/c1-9-4-5-23-13(7-9)25-17(28)15-14(19)16-24-10(11-3-2-6-29-11)8-12(18(20,21)22)27(16)26-15/h2-8H,1H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFALWFGRSYSUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
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3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
3-bromo-5-(furan-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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